molecular formula C10H15NO B048298 2-Isopropyl-4-methoxyaniline CAS No. 114650-46-3

2-Isopropyl-4-methoxyaniline

Cat. No.: B048298
CAS No.: 114650-46-3
M. Wt: 165.23 g/mol
InChI Key: MGEYGGFCOLUVTJ-UHFFFAOYSA-N
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Description

2-Isopropyl-4-methoxyaniline is an organic compound with the molecular formula C10H15NO. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by an isopropyl group at the second position and a methoxy group at the fourth position. This compound is known for its applications in various chemical reactions and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Isopropyl-4-methoxyaniline can be synthesized through several methods. One common approach involves the alkylation of 4-methoxyaniline with isopropyl halides under basic conditions. Another method includes the reduction of 2-isopropyl-4-nitroanisole using hydrogen in the presence of a palladium catalyst.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale catalytic hydrogenation processes. The nitro compound is typically reduced in the presence of a metal catalyst such as palladium on carbon, under controlled temperature and pressure conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Isopropyl-4-methoxyaniline undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced to form amines.

    Substitution: It can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of palladium on carbon is commonly used.

    Substitution: Reagents such as halogens and nitrating agents are used under acidic conditions.

Major Products

    Oxidation: Produces quinones.

    Reduction: Produces primary amines.

    Substitution: Produces halogenated or nitrated derivatives.

Scientific Research Applications

2-Isopropyl-4-methoxyaniline has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial properties.

    Medicine: Investigated for its role in the development of new therapeutic agents.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-isopropyl-4-methoxyaniline involves its interaction with various molecular targets. It can act as a nucleophile in substitution reactions, where it donates an electron pair to an electrophile. In biological systems, it may interact with enzymes and receptors, influencing biochemical pathways and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyaniline: Lacks the isopropyl group, making it less sterically hindered.

    2-Isopropylaniline: Lacks the methoxy group, affecting its electronic properties.

    2-Bromo-4-methoxyaniline: Contains a bromine atom, altering its reactivity.

Uniqueness

2-Isopropyl-4-methoxyaniline is unique due to the presence of both isopropyl and methoxy groups, which influence its steric and electronic properties, making it a versatile compound in various chemical reactions and applications.

Properties

IUPAC Name

4-methoxy-2-propan-2-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-7(2)9-6-8(12-3)4-5-10(9)11/h4-7H,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGEYGGFCOLUVTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=CC(=C1)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00552630
Record name 4-Methoxy-2-(propan-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00552630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114650-46-3
Record name 4-Methoxy-2-(propan-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00552630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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